molecular formula C18H13N3O2 B12481491 5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12481491
M. Wt: 303.3 g/mol
InChI Key: ACJGWMKUUGSVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 1,3-dihydro-1,3-benzodiazol-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its specific structural features, which include the presence of both a naphthalene ring and a benzodiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C18H13N3O2/c22-17-8-5-11-3-1-2-4-13(11)14(17)10-19-12-6-7-15-16(9-12)21-18(23)20-15/h1-10,22H,(H2,20,21,23)

InChI Key

ACJGWMKUUGSVBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)NC(=O)N4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.